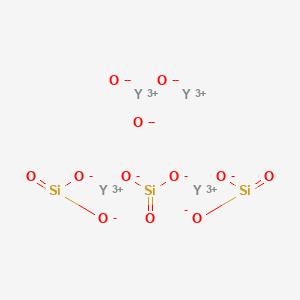

Yttrium oxide silicate (Y2O(SiO4))

Description

Properties

IUPAC Name |

dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHHOCVQYWGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12Si3Y4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39318-36-0 (Parent) | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30923298 | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-88-2, 100403-12-1 | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diyttrium oxide silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis methods for yttrium oxide silicate

An In-depth Technical Guide to the Synthesis of Yttrium Oxide Silicates

For Researchers, Scientists, and Drug Development Professionals

Yttrium oxide silicates (YOS) are a class of advanced ceramic materials attracting significant interest across various scientific and industrial fields. Their unique properties, including high thermal stability, excellent dielectric characteristics, and robust luminescence when doped with rare-earth elements, make them suitable for applications ranging from thermal barrier coatings in aerospace to host materials for phosphors in medical imaging and solid-state lighting. This guide provides a detailed overview of the core synthesis methods for producing yttrium oxide silicate powders and ceramics, focusing on the experimental protocols and comparative data essential for materials research and development.

Solid-State Reaction Method

The solid-state reaction method is a traditional ceramic processing technique that involves the direct reaction of solid precursors at high temperatures. It is a straightforward and scalable method, though it often requires high temperatures and long reaction times, which can lead to larger, less uniform particles.

Experimental Protocol

A typical solid-state reaction for synthesizing yttrium silicates such as Y₂SiO₅ or Y₂Si₂O₇ involves the following steps:

-

Precursor Selection : High-purity yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂) powders are used as the primary reactants.

-

Mixing : The precursor powders are weighed in the desired stoichiometric ratio (e.g., 1:1 for Y₂SiO₅ or 1:2 for Y₂Si₂O₇).

-

Milling : The mixture is thoroughly blended and ground, typically using a ball mill with zirconia or alumina media, to ensure intimate contact between the reactant particles. This step is crucial for promoting a complete reaction.

-

Calcination : The homogenized powder mixture is placed in an alumina crucible and heated in a high-temperature furnace. The calcination process is usually carried out in air.

-

Cooling and Pulverization : After the reaction is complete, the furnace is cooled to room temperature, and the resulting product is often re-ground to break up agglomerates formed during sintering.

Experimental Workflow: Solid-State Reaction

Caption: Workflow for Solid-State Synthesis of Yttrium Silicate.

Quantitative Data: Solid-State Reaction

| Parameter | Value | Reference |

| Precursors | Li₂CO₃, amorphous SiO₂ | [1] |

| Synthesis Temperature | 700–900 °C | [1] |

| Li:Si Molar Ratio | Varied | [1] |

| Resulting Phase | Li₄SiO₄ and Li₂SiO₃ | [1] |

| General Conditions | High temp, solvent-free, scalable | [2] |

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique renowned for its ability to produce highly pure and homogeneous nanoparticles at lower temperatures than solid-state reactions.[3] The process involves the hydrolysis and condensation of metal-organic precursors to form a "sol" (a colloidal suspension) that then gels into a solid network.

Experimental Protocol

The synthesis of yttrium silicate powders via an acid-catalyzed sol-gel route can be performed as follows[4]:

-

Precursor Solution : Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is dissolved in a solvent like methanol (MeOH).[5][6] Tetraethyl orthosilicate (TEOS) is used as the silicon source.[4]

-

Sol Formation : The yttrium nitrate solution is mixed with TEOS. Acetylacetone (AcAc) may be added to stabilize the sol.[5][6]

-

Gelling : The sol is stirred vigorously and then aged to form a xerogel, often by heating at a low temperature (e.g., 90 °C for 24 hours).[5][6]

-

Drying : The wet gel is dried to remove the solvent, resulting in a solid precursor.

-

Calcination : The dried gel is heat-treated at high temperatures (e.g., 1100–1500 °C for 2 hours) to crystallize the desired yttrium silicate phase (Y₂Si₂O₇ or Y₂SiO₅).[4]

Experimental Workflow: Sol-Gel Synthesis

Caption: Workflow for Sol-Gel Synthesis of Yttrium Silicate.

Quantitative Data: Sol-Gel Synthesis

| Parameter | Value | Reference |

| Yttrium Precursor | Y(NO₃)₃·6H₂O or YCl₃·xH₂O | [4][5] |

| Silicon Precursor | Tetraethyl orthosilicate (TEOS) | [4] |

| Solvent | Methanol (MeOH) | [5][6] |

| Gelling Temperature | 90 °C for 24 h | [5][6] |

| Calcination Temp. | 1100–1500 °C for 2 h | [4] |

| Particle Size | 0.8–10 µm | [4] |

| Crystallite Size | 21–32 nm | [5] |

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is advantageous for producing well-crystallized, single-phase powders with controlled morphology without the need for post-synthesis high-temperature calcination.

Experimental Protocol

A typical hydrothermal process for yttrium oxide or silicate synthesis is as follows[7]:

-

Precursor Solution : An aqueous solution of a yttrium salt, such as yttrium nitrate (Y(NO₃)₃·6H₂O), is prepared.[7]

-

Precipitation : A precipitating agent, like potassium hydroxide (KOH) or hexamethylenetetramine (HMTA), is added to the solution while stirring to form a homogeneous mixture or precipitate.[7][8]

-

Hydrothermal Reaction : The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 6-24 hours).[7][8]

-

Product Recovery : The autoclave is cooled to room temperature. The resulting product is collected, washed several times with distilled water and ethanol to remove byproducts, and then dried in an oven.[7][8]

-

Optional Calcination : In some cases, a mild calcination step (e.g., 500 °C for 3 hours) is performed to obtain the final oxide phase.[7]

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for Hydrothermal Synthesis of Yttrium Silicate.

Quantitative Data: Hydrothermal Synthesis

| Parameter | Value | Reference |

| Yttrium Precursor | Y(NO₃)₃·6H₂O or YCl₃ | [8] |

| Precipitating Agent | KOH, Hexamethylenetetramine (HMTA) | [8] |

| pH | Alkaline or 7-8.5 | [9] |

| Reaction Temp. | 180 °C | [8] |

| Reaction Time | 6–24 h | [8] |

| Calcination Temp. | 500 °C for 3 h | |

| Crystallite Size | 34–58 nm |

Combustion Synthesis

Combustion synthesis is a rapid, energy-efficient method that utilizes a highly exothermic redox reaction between an oxidizer (like metal nitrates) and a fuel (like urea, glycine, or citric acid).[10] The reaction, once initiated, is self-sustaining and produces fine, crystalline powders often in a single step.

Experimental Protocol

A typical solution combustion synthesis for yttrium silicates proceeds as follows[11]:

-

Precursor Solution : Stoichiometric amounts of yttrium nitrate (oxidizer), a silicon source (e.g., fumed silica mixed into the solution), and a fuel (e.g., glycine) are dissolved in a minimum amount of deionized water to form a clear solution.

-

Combustion Reaction : The solution is placed in a furnace preheated to a high temperature (e.g., 450-500 °C).[10] The solution dehydrates, forming a viscous gel, which then auto-ignites.

-

Product Formation : The combustion reaction proceeds rapidly, often in a matter of minutes, yielding a voluminous, foamy ash. This ash is the yttrium silicate product.

-

Post-Treatment : The as-synthesized powder may be lightly ground and sometimes requires a subsequent calcination step at a moderate temperature (e.g., 900 °C) to improve crystallinity and remove any residual carbon.[10]

Experimental Workflow: Combustion Synthesis

Caption: Workflow for Combustion Synthesis of Yttrium Silicate.

Quantitative Data: Combustion Synthesis

| Parameter | Value | Reference |

| Oxidizer | Yttrium Nitrate | [12] |

| Fuel | Glycine, Urea, Citric Acid | [10][12] |

| Ignition Temperature | ~450 °C | [10] |

| Oxidant-to-Fuel Ratio | Varied to control powder properties | [12] |

| Crystallite Size | ~8 nm (Glycine fuel) | [12] |

| 19.94 nm | [11] | |

| Surface Area | Up to 165 m²/g (Glycine fuel) | [12] |

Co-precipitation Method

Co-precipitation is a wet-chemical method that involves the simultaneous precipitation of multiple cations from a solution. It is highly effective for achieving excellent chemical homogeneity and producing fine, sinter-active powders.[13]

Experimental Protocol

The synthesis of yttrium aluminum garnet (a related complex oxide) by co-precipitation provides a relevant protocol[13]:

-

Precursor Solution : Yttrium nitrate and aluminum nitrate are dissolved in deionized water to form a mixed salt solution. For yttrium silicate, a soluble silicon precursor would be used.

-

Precipitation : A precipitant, such as ammonium hydrogen carbonate (AHC) or urea, is slowly added to the salt solution under constant stirring to precipitate the metal hydroxides or carbonates.[13] The pH is carefully controlled.

-

Aging and Washing : The resulting precipitate is aged, then filtered and washed repeatedly with deionized water and ethanol to remove impurities.

-

Drying : The washed precipitate is dried in an oven.

-

Calcination : The dried precursor powder is calcined at a high temperature (e.g., 1000-1200 °C for 4 hours) to decompose the precursor and form the final crystalline yttrium silicate phase.[13]

Experimental Workflow: Co-precipitation Method

Caption: Workflow for Co-precipitation Synthesis of Yttrium Silicate.

Quantitative Data: Co-precipitation Method

| Parameter | Value | Reference |

| Precursors | Yttrium nitrate, Aluminum nitrate | [13] |

| Precipitant | Ammonium hydrogen carbonate (AHC), Urea | [13] |

| Calcination Temp. | 1000–1200 °C | [13] |

| Calcination Time | 4 h | |

| Crystallite Size | ~120 nm (for YAG) | [13] |

| Key Feature | Excellent chemical homogeneity | [13] |

Comparative Analysis

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Particle Size |

| Solid-State Reaction | Simple, scalable, low cost | High temperatures, long times, poor homogeneity, large particles | Microns |

| Sol-Gel | High purity & homogeneity, low temperature, nanoparticle control | Expensive precursors, long processing times, shrinkage | 10s of nm to microns |

| Hydrothermal | High crystallinity, morphology control, no calcination needed | Requires high-pressure equipment, safety considerations | 10s to 100s of nm |

| Combustion | Very fast, energy-efficient, fine powders, self-propagating | Can be violent, produces porous agglomerates, impurities from fuel | 10s of nm |

| Co-precipitation | Excellent homogeneity, high sinter-activity, fine powders | Difficult to control stoichiometry, requires extensive washing | 10s to 100s of nm |

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-State Reaction Synthesis of Nanoscale Materials: Strategies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors : Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. arar.sci.am [arar.sci.am]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Yttrium Orthosilicate (Y₂SiO₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of yttrium orthosilicate (Y₂SiO₅), a material of significant interest in various scientific and technological fields. This document delves into the crystallographic details of its polymorphs, outlines the experimental methodologies for its synthesis and structural determination, and presents key data in a structured format for ease of comparison and reference.

Introduction to Yttrium Orthosilicate (Y₂SiO₅)

Yttrium orthosilicate, with the chemical formula Y₂SiO₅ and often represented as Y₂O(SiO₄), is a ceramic material known for its robust physical and chemical properties. It exhibits polymorphism, existing in at least two distinct crystalline forms: a low-temperature phase designated as X1 and a high-temperature phase known as X2 . The transition between these phases is a critical aspect of its material science. Understanding the precise atomic arrangement within these structures is paramount for predicting and tailoring its properties for applications ranging from host materials for phosphors and lasers to environmental barrier coatings.

Crystallographic Data of Y₂SiO₅ Polymorphs

The fundamental crystallographic parameters of the X1 and X2 polymorphs of yttrium orthosilicate have been determined through extensive research, primarily utilizing X-ray diffraction techniques. A summary of this quantitative data is presented below for direct comparison.

Table 1: Crystal System and Space Group of Y₂SiO₅ Polymorphs

| Polymorph | Crystal System | Space Group |

| X1-Y₂SiO₅ | Monoclinic | P2₁/c |

| X2-Y₂SiO₅ | Monoclinic | B2/b (equivalent to I2/c) |

Table 2: Lattice Parameters of Y₂SiO₅ Polymorphs

| Polymorph | a (Å) | b (Å) | c (Å) | β (°) |

| X1-Y₂SiO₅ | 9.012 | 6.979 | 6.630 | 106.7 |

| X2-Y₂SiO₅ | 10.41 | 6.72 | 12.49 | 102.65 |

Table 3: Atomic Coordination in Y₂SiO₅ Polymorphs

| Polymorph | Atom | Number of Inequivalent Sites | Coordination Number(s) |

| X1-Y₂SiO₅ | Y | 2 | 7, 9 |

| Si | 1 | 4 | |

| X2-Y₂SiO₅ | Y | 2 | 6, 7 |

| Si | 1 | 4 |

Experimental Protocols

The determination of the crystal structure of Y₂SiO₅ relies on a combination of material synthesis and advanced characterization techniques. Below are detailed methodologies for the key experiments involved.

Synthesis of Y₂SiO₅ Powders

Two primary methods are commonly employed for the synthesis of yttrium orthosilicate powders: the sol-gel method and the solid-state reaction method.

3.1.1. Sol-Gel Synthesis

The sol-gel method offers excellent control over purity and particle size at relatively lower temperatures.

-

Precursors : Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) and tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) are typically used as the yttrium and silicon sources, respectively.

-

Procedure :

-

Stoichiometric amounts of yttrium nitrate and TEOS are dissolved in ethanol.

-

The solution is hydrolyzed by the addition of deionized water under vigorous stirring.

-

A catalyst, such as nitric acid, is often added to control the hydrolysis and condensation reactions.

-

The resulting sol is aged to form a gel.

-

The gel is dried to remove the solvent, yielding a precursor powder.

-

The precursor powder is then calcined at temperatures typically ranging from 1000°C to 1400°C to obtain the crystalline Y₂SiO₅ phase. The specific temperature determines the resulting polymorph (X1 or X2).[1]

-

3.1.2. Solid-State Reaction

This conventional method involves the direct reaction of solid precursors at high temperatures.

-

Precursors : High-purity yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂) powders are used as starting materials.

-

Procedure :

-

The precursor powders are weighed in a stoichiometric ratio (1:1 molar ratio of Y₂O₃ to SiO₂).

-

The powders are intimately mixed, often through ball milling in a suitable solvent like ethanol, to ensure homogeneity.

-

The mixture is dried and pressed into pellets.

-

The pellets are subjected to high-temperature calcination, typically in the range of 1400°C to 1600°C, for several hours to facilitate the reaction and formation of the desired Y₂SiO₅ phase.

-

Crystal Structure Determination via X-ray Diffraction and Rietveld Refinement

X-ray diffraction (XRD) is the cornerstone technique for determining the crystal structure of materials. The Rietveld refinement method is a powerful analytical procedure used to refine the crystal structure model by fitting a theoretical diffraction pattern to the experimental data.

-

Data Collection :

-

A high-quality powder X-ray diffraction pattern of the synthesized Y₂SiO₅ sample is collected using a diffractometer.

-

Monochromatic X-radiation (commonly Cu Kα) is used.

-

Data is typically collected over a wide 2θ range with a small step size to ensure high resolution.

-

-

Rietveld Refinement Procedure :

-

Initial Model : An initial structural model is required. This includes the space group, approximate lattice parameters, and atomic positions. For Y₂SiO₅, these can be obtained from existing crystallographic databases.

-

Background Subtraction : The background of the diffraction pattern is modeled and subtracted.

-

Peak Profile Fitting : The peak shapes in the diffraction pattern are modeled using a suitable profile function (e.g., pseudo-Voigt).

-

Refinement of Parameters : A least-squares refinement process is carried out to minimize the difference between the observed and calculated diffraction patterns. The parameters that are typically refined include:

-

Scale factor

-

Lattice parameters

-

Peak profile parameters (defining peak shape and width)

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

Preferred orientation parameters (if any)

-

-

Convergence and Validation : The refinement is iterated until the parameters converge and the goodness-of-fit indicators (e.g., Rwp, GOF) reach satisfactory values. The final refined crystal structure provides precise information on lattice parameters, atomic positions, bond lengths, and bond angles.

-

Logical Relationships and Phase Transitions

The relationship between the two polymorphs of Y₂SiO₅ is primarily temperature-dependent. The low-temperature X1 phase transforms into the high-temperature X2 phase at approximately 1190°C. This phase transition is a key characteristic of the material.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of yttrium orthosilicate (Y₂SiO₅). The crystallographic data for its two primary polymorphs, X1 and X2, have been presented in a clear, tabular format. Furthermore, comprehensive experimental protocols for the synthesis and structural determination of Y₂SiO₅ have been outlined, offering valuable guidance for researchers in the field. The provided visualization illustrates the critical temperature-dependent phase relationship between the two polymorphs. This information serves as a foundational resource for professionals engaged in the research, development, and application of this versatile material.

References

An In-depth Technical Guide to the Physical Properties of Yttrium Oxide Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium oxide silicate (Y₂SiO₅), also known as yttrium oxyorthosilicate, is a ceramic material of significant interest across various scientific and technological fields. Its unique combination of thermal, mechanical, and optical properties makes it a promising candidate for applications ranging from environmental barrier coatings in gas turbines to host materials for phosphors in advanced lighting and medical imaging. This guide provides a comprehensive overview of the core physical properties of Y₂SiO₅, with a focus on quantitative data, detailed experimental methodologies, and the logical relationships between its synthesis, structure, and performance.

Crystallographic Properties

Yttrium oxide silicate primarily crystallizes in a monoclinic structure. The two most commonly reported space groups are P2₁/c and C2/c. The crystal structure is a key determinant of the material's anisotropic properties.[1][2][3]

Table 1: Crystallographic Data for Y₂SiO₅

| Property | Value | Crystal System | Space Group |

| Lattice Parameters (a) | 9.144 Å | Monoclinic | P2₁/c[1] |

| Lattice Parameters (b) | 6.749 Å | Monoclinic | P2₁/c[1] |

| Lattice Parameters (c) | 6.955 Å | Monoclinic | P2₁/c[1] |

| Lattice Parameters (a) | 10.41 Å | Monoclinic | C2/c |

| Lattice Parameters (b) | 6.721 Å | Monoclinic | C2/c |

| Lattice Parameters (c) | 12.49 Å | Monoclinic | C2/c |

| Density (Theoretical) | 4.44 g/cm³ | - | - |

Mechanical Properties

Y₂SiO₅ exhibits a unique combination of low shear modulus and hardness, which contributes to its good damage tolerance and machinability.[4][5][6] These characteristics are particularly valuable in applications where thermal expansion mismatch with a substrate is a concern.

Table 2: Mechanical Properties of Y₂SiO₅

| Property | Value |

| Young's Modulus (E) | 134.8 GPa |

| Shear Modulus (G) | 52.8 GPa |

| Bulk Modulus (K) | 134.8 GPa[7] |

| Poisson's Ratio (ν) | 0.27 |

| Vickers Hardness (Hv) | 7.8 - 9.0 GPa |

| Fracture Toughness (K_Ic) | 1.5 - 2.5 MPa·m¹/² |

| Compressive Strength | 620 MPa[6] |

| Flexural Strength | 116 - 135 MPa[6] |

Thermal Properties

Yttrium oxide silicate is noted for its high-temperature stability, low thermal conductivity, and a relatively high coefficient of thermal expansion for a ceramic.[8][9] These properties make it an excellent candidate for thermal barrier coatings.

Table 3: Thermal Properties of Y₂SiO₅

| Property | Value | Temperature Range |

| Melting Point | ~2000 °C | - |

| Thermal Conductivity | 1.40 - 1.86 W/(m·K) | Room Temperature |

| Coefficient of Thermal Expansion (CTE) | 5.0 - 8.36 x 10⁻⁶ K⁻¹ | 25 - 1000 °C[8][9] |

| Thermal Diffusivity | 0.5 - 0.7 mm²/s | Room Temperature |

| Specific Heat Capacity | 0.5 - 0.6 J/(g·K) | Room Temperature |

Optical and Dielectric Properties

Y₂SiO₅ is an optical crystal material often used as a host for various rare earth dopants for applications in phosphors and scintillators.[10] Its dielectric properties also make it a candidate for certain electronic applications.

Table 4: Optical and Dielectric Properties of Y₂SiO₅

| Property | Value |

| Refractive Index (n) | 1.82[11] |

| Optical Band Gap | 5.5 - 6.0 eV |

| Dielectric Constant (k) | ~10 - 14 |

Experimental Protocols

Synthesis and Sintering of Y₂SiO₅ Ceramics

A common method for preparing dense Y₂SiO₅ ceramics is through solid-state reaction followed by sintering.

1. Powder Preparation:

-

Starting Materials: High-purity yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂) powders are used as precursors.

-

Milling: The powders are weighed in a stoichiometric ratio (2:1 molar ratio of Y₂O₃ to SiO₂) and ball-milled in ethanol for 24 hours to ensure homogeneous mixing and reduce particle size.

-

Drying and Calcination: The milled slurry is dried and then calcined in air at a temperature typically ranging from 1400°C to 1600°C for several hours to form the Y₂SiO₅ phase.

2. Sintering:

-

Pressing: The calcined powder is uniaxially pressed into pellets, followed by cold isostatic pressing to increase the green body density.

-

Sintering: The green pellets are then sintered in a furnace at temperatures between 1500°C and 1700°C for 2-4 hours in an air or inert atmosphere. The heating and cooling rates are carefully controlled to prevent cracking.

Caption: Workflow for the synthesis and characterization of Y₂SiO₅ ceramics.

Measurement of Mechanical Properties: Vickers Hardness Test

The Vickers hardness test is a standard method for determining the hardness of ceramic materials.

-

Apparatus: A Vickers hardness tester equipped with a diamond indenter in the shape of a square-based pyramid.

-

Sample Preparation: The surface of the sintered Y₂SiO₅ sample is polished to a mirror finish to ensure accurate measurement of the indentation.

-

Procedure:

-

The sample is placed on the tester's stage.

-

A predetermined load (typically ranging from 1 to 30 kgf) is applied through the indenter onto the sample surface for a specific dwell time (e.g., 15 seconds).

-

After the load is removed, the two diagonals of the resulting indentation are measured using an optical microscope integrated into the tester.

-

The Vickers hardness (HV) is calculated using the formula: HV = 1.854 * (F/d²), where F is the applied load and d is the average length of the two diagonals.

-

Measurement of Thermal Properties: Laser Flash Method

The laser flash method is a widely used technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be calculated.

-

Apparatus: A laser flash apparatus consisting of a laser pulse source, a sample holder within a furnace, and an infrared (IR) detector.

-

Sample Preparation: A small, thin disc-shaped sample of Y₂SiO₅ is prepared with parallel and flat surfaces. The surfaces may be coated with a thin layer of graphite to enhance emissivity and absorptivity.

-

Procedure:

-

The sample is placed in the furnace and heated to the desired measurement temperature.

-

A short, high-intensity laser pulse is fired at the front face of the sample.

-

The IR detector records the temperature rise on the rear face of the sample as a function of time.

-

The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂): α = 0.1388 * (L²/t₁/₂), where L is the sample thickness.

-

The thermal conductivity (k) is then calculated using the equation: k = α * ρ * C_p, where ρ is the density and C_p is the specific heat capacity of the material.

-

Caption: Relationship between crystal structure and physical properties of Y₂SiO₅.

Measurement of Optical Properties: Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the luminescent properties of Y₂SiO₅, particularly when doped with rare-earth elements.

-

Apparatus: A spectrofluorometer consisting of an excitation source (e.g., a xenon lamp or a laser), a monochromator to select the excitation wavelength, a sample holder, and a detector (e.g., a photomultiplier tube) to measure the emitted light.

-

Sample Preparation: A powdered or solid sample of Y₂SiO₅ is placed in the sample holder.

-

Procedure:

-

The sample is irradiated with a specific excitation wavelength of light.

-

The emitted light from the sample is collected, passed through an emission monochromator, and its intensity is measured by the detector as a function of wavelength.

-

This process generates an emission spectrum, which reveals the characteristic emission peaks of the material.

-

By scanning the excitation wavelength while monitoring a specific emission peak, an excitation spectrum can be obtained, which provides information about the absorption characteristics of the material.

-

References

- 1. preciseceramic.com [preciseceramic.com]

- 2. azooptics.com [azooptics.com]

- 3. store.astm.org [store.astm.org]

- 4. azom.com [azom.com]

- 5. linseis.com [linseis.com]

- 6. qatm.com [qatm.com]

- 7. researchgate.net [researchgate.net]

- 8. infinitalab.com [infinitalab.com]

- 9. researchgate.net [researchgate.net]

- 10. Optical and Structural Characterization of Terbium-Doped Y2SiO5 Phosphor Particles [iris.unica.it]

- 11. researchgate.net [researchgate.net]

Unveiling the Potential of Yttrium Oxyorthosilicate (Y₂O(SiO₄)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yttrium oxyorthosilicate (Y₂O(SiO₄)), a prominent member of the rare-earth silicate family, has garnered significant attention within the scientific community for its unique combination of physical and chemical properties. This guide provides an in-depth analysis of the core chemical characteristics of Y₂O(SiO₄), often referred to as YSO, and its doped variants, which are pivotal to its diverse applications, particularly in medical imaging and high-energy physics.

Core Chemical and Physical Properties

Yttrium oxyorthosilicate is a chemically stable and non-hygroscopic inorganic compound.[1] Its properties can be tailored by doping with various rare-earth elements, most notably cerium (Ce³⁺) and lutetium (Lu³⁺), leading to the widely used scintillator material, Lutetium-Yttrium Oxyorthosilicate (LYSO).[2][3][4] The fundamental properties of undoped and doped Y₂O(SiO₄) are summarized below.

Structural and Physical Characteristics

Y₂O(SiO₄) crystallizes in a monoclinic system.[5][6] The fundamental building block of its crystal structure is the silicon-oxygen tetrahedron (SiO₄)⁴⁻, where a central silicon atom is covalently bonded to four oxygen atoms.[7][8] These tetrahedra are isolated from each other by yttrium and oxygen ions.[5] The material is known for its high density and hardness, making it a robust material for various applications.[1][2]

| Property | Value | Notes |

| Chemical Formula | Y₂O(SiO₄) or Y₂SiO₅ | |

| Molar Mass | 631.87 g/mol [9] | For Y₄O₁₂Si₃ |

| Crystal System | Monoclinic[5][6] | Space group C2/c[5] |

| Lattice Parameters | a = 12.5013 Å, b = 6.7282 Å[6] | |

| Density | 4.44 g/cm³ to 7.4 g/cm³[2] | Varies with Lu content in LYSO |

| Melting Point | ~2047 °C (2320 K)[2] | For LYSO |

| Hardness | Brittle and hard[2] | |

| Solubility | Insoluble in water[1] | |

| Hygroscopicity | Non-hygroscopic[1] |

Optical and Scintillation Properties

The most significant application of Y₂O(SiO₄) stems from its excellent optical and scintillation properties, especially when doped with activators like Ce³⁺. These properties are crucial for its use in detectors for gamma radiation and in medical imaging techniques like Positron Emission Tomography (PET).[3][4]

| Property | Value | Notes |

| Refractive Index (n_D) | 1.82[2] | For LYSO |

| Peak Scintillation Wavelength | 420 nm[1] | For LYSO(Ce) |

| Emission Spectral Range | 380-480 nm[1] | For LYSO(Ce) |

| Decay Constant | 40 ns[1] | For LYSO(Ce) |

| Light Yield | ~32,000 photons/MeV[1] | For LYSO(Ce) |

Experimental Protocols

The synthesis of high-quality Y₂O(SiO₄) crystals and powders is critical for achieving the desired properties. Several methods have been developed, with the solid-state reaction and sol-gel methods being the most common.

Solid-State Reaction Method

This is a conventional and widely used method for preparing polycrystalline Y₂O(SiO₄).

Methodology:

-

Precursor Selection: High-purity yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂) powders are used as the primary precursors. For doped variants, a corresponding rare-earth oxide (e.g., CeO₂) is added.

-

Stoichiometric Mixing: The precursor powders are weighed in stoichiometric amounts and thoroughly mixed. This can be done using a mortar and pestle or a ball milling process to ensure homogeneity.

-

Calcination: The mixed powder is then subjected to high-temperature calcination in a furnace. The temperature is typically raised to 1200-1400 °C for several hours.[10] The use of a fluxing agent, such as LiF, can lower the reaction temperature and improve the crystallinity of the final product.[10]

-

Cooling and Grinding: After calcination, the furnace is cooled down to room temperature. The resulting product is then ground into a fine powder.

-

Characterization: The synthesized powder is characterized using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and purity, and Scanning Electron Microscopy (SEM) to analyze the morphology.

References

- 1. hilger-crystals.co.uk [hilger-crystals.co.uk]

- 2. Lutetium–yttrium oxyorthosilicate - Wikipedia [en.wikipedia.org]

- 3. Yttrium Silicate Lutetium Powder (LYSO) for Sale [stanfordmaterials.com]

- 4. ç¡ é ¸éé¥æ¶ç,æ æºååç©è±ç´ åºå£, Lutetium Yttrium [cqtgroup.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. YOS,YSO: Y2SiO5 - yttrium orthosilicate, [surfacenet.de]

- 7. SILICATE CRYSTAL STRUCTURES [web.viu.ca]

- 8. tamiu.edu [tamiu.edu]

- 9. Yttrium oxide silicate (Y2O(SiO4)) | O12Si3Y4 | CID 165992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Yttrium Silicate (Y₂O₃-SiO₂) Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the yttrium silicate (Y₂O₃-SiO₂) binary phase diagram, a critical tool for understanding the high-temperature behavior of materials relevant in various fields, including ceramics, thermal barrier coatings, and as host materials for phosphors and scintillators. This document summarizes key quantitative data, outlines experimental methodologies for phase diagram determination, and presents a visual representation of the phase relationships.

Core Concepts of the Y₂O₃-SiO₂ System

The Y₂O₃-SiO₂ system is characterized by the formation of two stable intermediate compounds: yttrium monosilicate (Y₂SiO₅) and yttrium disilicate (Y₂Si₂O₇). These compounds, along with the parent oxides, yttria (Y₂O₃) and silica (SiO₂), govern the phase equilibria across a wide range of temperatures and compositions.

Yttrium Monosilicate (Y₂SiO₅): Also known as YSO, this compound is notable for its high melting point and thermal stability. It exists in at least two polymorphic forms, with the monoclinic X1 and X2 phases being well-documented.

Yttrium Disilicate (Y₂Si₂O₇): This compound exhibits a more complex polymorphism, with several temperature-dependent phases, including α, β, γ, and δ forms.[1] The transitions between these polymorphs are crucial for understanding the material's behavior at elevated temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Y₂O₃-SiO₂ system, including the melting points of the pure components and the invariant reaction points (eutectics and peritectics) within the system.

Table 1: Melting Points of Pure Components

| Compound | Formula | Melting Point (°C) |

| Yttria | Y₂O₃ | ~2430 |

| Silica (Cristobalite) | SiO₂ | ~1723 |

Table 2: Invariant Reactions in the Y₂O₃-SiO₂ System

| Reaction Type | Temperature (°C) | Composition (mol% SiO₂) | Phases in Equilibrium |

| Eutectic | ~1685 | ~78 | Liquid, Y₂Si₂O₇, SiO₂ |

| Peritectic | ~1775 | ~60 | Liquid, Y₂SiO₅, Y₂Si₂O₇ |

| Eutectic | ~1900 | ~45 | Liquid, Y₂O₃, Y₂SiO₅ |

| --- | --- | --- | --- |

| Note: | This data is compiled from various experimental and calculated phase diagrams. Slight variations may exist in the literature. |

Table 3: Polymorphic Transition Temperatures for Y₂Si₂O₇

| Transition | Temperature (°C) |

| α → β | 1225 |

| β → γ | 1445 |

| γ → δ | 1535 |

| Source: | Ito (1968), as cited in other studies.[2] |

Experimental Determination of the Phase Diagram

The determination of the Y₂O₃-SiO₂ phase diagram involves a combination of experimental techniques designed to identify the stable phases at various temperatures and compositions. A general workflow for such an investigation is outlined below.

Sample Preparation

-

Raw Material Selection: High-purity powders of Y₂O₃ and SiO₂ are used as starting materials.

-

Mixing: The powders are precisely weighed and intimately mixed in desired molar ratios. This can be achieved through ball milling in a suitable medium (e.g., ethanol) to ensure homogeneity.

-

Calcination: The mixed powders are calcined at an intermediate temperature (e.g., 1000-1200 °C) to promote initial reaction and homogenization.

-

Pelletizing: The calcined powders are pressed into pellets to facilitate handling and high-temperature experiments.

High-Temperature Equilibration and Quenching

-

Furnace: A high-temperature furnace capable of reaching temperatures above 2000 °C is required. Furnaces with tungsten or graphite heating elements are often used, with a controlled inert atmosphere (e.g., argon) to prevent reactions with the heating elements.

-

Equilibration: The pellets are heated to the desired temperature and held for a sufficient time to reach thermodynamic equilibrium. The duration of this step is critical and depends on the temperature and composition.

-

Quenching: After equilibration, the samples are rapidly cooled (quenched) to room temperature. This is crucial to preserve the high-temperature phase assemblage. Common quenching media include water, oil, or liquid nitrogen.

Phase Analysis

The quenched samples are analyzed using various techniques to identify the phases present:

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the sample. By comparing the diffraction pattern to known standards, the composition of the sample can be determined.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides microstructural information, revealing the morphology and distribution of different phases. EDS allows for the semi-quantitative elemental analysis of each phase, confirming their compositions.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are used to determine the temperatures of phase transitions, such as melting, eutectic, and peritectic reactions, by detecting the heat absorbed or released during these events.

Visualizing the Y₂O₃-SiO₂ Phase Relationships

The following diagram, generated using Graphviz, illustrates the key features of the yttrium silicate phase diagram, including the stable compounds, eutectic and peritectic points, and the regions of different phase equilibria.

Caption: Schematic representation of the Y₂O₃-SiO₂ binary phase diagram.

Conclusion

The Y₂O₃-SiO₂ phase diagram is a fundamental tool for materials scientists and engineers working with yttrium silicate-based materials. A thorough understanding of the phase equilibria, including the stable compounds, their polymorphic transformations, and the invariant reactions, is essential for controlling the microstructure and properties of these materials during synthesis and high-temperature applications. This guide provides a consolidated resource of the critical data and experimental considerations for researchers in this field. Further detailed experimental work can refine the precise compositions and temperatures of the invariant points and fully delineate the stability fields of the various polymorphs.

References

thermal stability of yttrium oxide silicate

An In-depth Technical Guide to the Thermal Stability of Yttrium Oxide Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium oxide silicates, primarily yttrium monosilicate (Y₂SiO₅) and yttrium disilicate (Y₂Si₂O₇), are advanced ceramic materials recognized for their exceptional thermal stability, high melting points, and resistance to harsh environments.[1][2] These properties make them highly valuable for high-temperature applications, most notably as environmental barrier coatings (EBCs) for silicon-based ceramic matrix composites (CMCs) used in gas turbine engines.[3][4] Their low oxygen permeability and thermal expansion coefficients compatible with silicon carbide (SiC) substrates are critical for protecting components from oxidation and water vapor corrosion at extreme temperatures.[5][6] Understanding the thermal stability, phase transformations, and thermomechanical properties of these materials is paramount for designing durable and reliable components for aerospace, energy, and other advanced technology sectors. This guide provides a comprehensive technical overview of the thermal behavior of yttrium oxide silicates, detailing their properties, the experimental methods used for their characterization, and the underlying phase relationships that govern their performance.

Phase Composition and Crystal Structures

The Y₂O₃–SiO₂ system is characterized by the formation of two stable compounds: yttrium monosilicate and yttrium disilicate.[7] Both compounds exhibit polymorphism, meaning they can exist in different crystal structures depending on the temperature.

-

Yttrium Monosilicate (Y₂SiO₅ or YMS): YMS is known to exist in two monoclinic polymorphs. The low-temperature phase is designated as X1 (space group P12₁/c1), which transforms into the high-temperature X2 phase (space group I12/a1) upon heating.[8][9] This transformation is reversible.[5]

-

Yttrium Disilicate (Y₂Si₂O₇ or YDS): YDS is more complex, with at least five different polymorphs reported (α, β, γ, δ, z).[10][11] The stability of these phases is temperature-dependent, and obtaining a pure, single-phase material can be challenging.[12] The α, β, and γ phases have been synthesized and confirmed as pure phases via X-ray diffraction.[11]

Thermal Properties and Stability

The performance of yttrium silicates at high temperatures is defined by their phase stability, resistance to decomposition, and thermomechanical response, such as thermal expansion.

Phase Transformations

Phase transitions are critical as they can be accompanied by volume changes, which may induce stress and microcracking in coatings or bulk components. The transformation in Y₂SiO₅ is displacive, resulting from a disordering of atom arrangements.[5]

Table 1: Phase Transformation Temperatures of Yttrium Silicates

| Compound | Phase Transformation | Reported Temperature Range (°C) | Notes |

|---|---|---|---|

| Y₂SiO₅ | X1 (low temp) ↔ X2 (high temp) | 850 - 1190 | Reversible transformation.[5][10] The transition temperature range varies in literature.[9] |

| Y₂Si₂O₇ | Polymorphic transformations | 1035 - 1535 | Involves multiple phases (α, β, γ, etc.).[10] |

Thermal Expansion

The coefficient of thermal expansion (CTE) is a crucial parameter for EBC applications to ensure mechanical compatibility with the underlying substrate and minimize thermal stresses. Yttrium silicate exhibits anisotropic thermal expansion, meaning the expansion varies along different crystallographic directions.[8][9]

Table 2: Mean Linear Coefficients of Thermal Expansion (CTE) for Yttrium Silicates

| Compound / Phase | Temperature Range (°C) | Mean CTE (x 10⁻⁶ K⁻¹) | Reference |

|---|---|---|---|

| Y₂SiO₅ (Bulk) | N/A | 6.9 | [5] |

| Y₂SiO₅ (X1 Phase) | RT - 1000 | Higher than X2 phase | [8] |

| Y₂SiO₅ (X2 Phase) | >1000 | Lower than X1 phase | [8] |

| Gd₂SiO₅ (for comparison) | 300 - 1350 | 9.5 - 10.0 | [10] |

| Y₂Si₂O₇ (γ-YDS) | N/A | ~3.9 | [10] |

High-Temperature Stability and Melting Points

Thermogravimetric analysis (TGA) indicates that yttrium silicates are highly stable at elevated temperatures. TGA of Y₂Si₂O₇ powder showed a mass loss of less than 0.6% up to 1200°C, attributed to moisture loss rather than decomposition.[11] Similarly, Y₂SiO₅ shows no weight change during its phase transition at 850°C.[5][10] These materials also possess very high melting points, making them suitable for extreme temperature environments.

Table 3: Melting Points of Yttrium Silicates

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Y₂SiO₅ (YMS) | 1980 | |

| Y₂Si₂O₇ (YDS) | 1775 |

Experimental Protocols for Thermal Analysis

Characterizing the thermal stability of yttrium silicates requires a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Synthesis of Yttrium Silicate Powders

Several methods are employed to synthesize yttrium silicate powders, each offering different advantages in controlling stoichiometry, purity, and particle size.

-

Solid-State Reaction:

-

High-purity Y₂O₃ and SiO₂ powders are mixed in the desired stoichiometric ratio (e.g., 1:1 for Y₂SiO₅, 1:2 for Y₂Si₂O₇).

-

The mixture is ball-milled to ensure homogeneity.

-

The homogenized powder is pressed into pellets.

-

Pellets are calcined in air at high temperatures (e.g., 1400-1600°C) for extended periods (e.g., 24-48 hours) to facilitate the reaction and formation of the desired silicate phase.[3] Intermediate grinding steps may be required.

-

-

Sol-Gel Method:

-

Precursors such as yttrium nitrate (Y(NO₃)₃·6H₂O) and tetraethyl orthosilicate (TEOS) are used as sources for yttrium and silicon, respectively.[3][13]

-

The precursors are dissolved in a suitable solvent (e.g., ethanol) and hydrolyzed by adding water, often under acidic catalysis.

-

The solution is stirred until a homogenous sol is formed, which then turns into a gel upon aging.

-

The gel is dried to remove the solvent, forming a precursor powder.

-

The powder is calcined at temperatures typically between 900°C and 1400°C to crystallize the yttrium silicate phase.[3][14]

-

Thermal Analysis (TGA/DSC/DTA)

These techniques are used to determine thermal stability, phase transition temperatures, and reaction kinetics.[15]

-

Objective: To measure changes in mass (TGA) and heat flow (DSC) or temperature difference (DTA) as a function of temperature.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC/DTA concurrently is often used.

-

Methodology:

-

A small amount of the powdered sample (typically 5-30 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]

-

The crucible is placed in the analyzer's furnace. An empty crucible serves as the reference for DSC/DTA measurements.[16]

-

The sample is heated from room temperature to a target temperature (e.g., 1400-1500°C) at a constant heating rate (e.g., 10°C/min).[11]

-

A controlled atmosphere is maintained throughout the experiment, typically flowing inert gas (e.g., argon) or air to study oxidative stability.[11]

-

Data on mass change, differential heat flow, and temperature are recorded. Exothermic or endothermic peaks in the DSC/DTA curve indicate phase transitions or reactions, while mass loss in the TGA curve indicates decomposition or volatilization.[14][16]

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is essential for identifying crystalline phases present at elevated temperatures and for measuring changes in lattice parameters to calculate the coefficient of thermal expansion.[5]

-

Objective: To obtain crystallographic information as a function of temperature.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage or furnace.

-

Methodology:

-

The yttrium silicate powder is mounted on the sample holder of the high-temperature stage.

-

An initial XRD pattern is collected at room temperature to identify the starting phase.

-

The sample is heated in increments to various target temperatures (e.g., from 20°C to 1400°C).[5]

-

At each temperature step, the sample is allowed to thermally equilibrate before an XRD pattern is collected over a specific 2θ range.

-

The resulting diffraction patterns are analyzed to identify phase transformations by observing the appearance or disappearance of characteristic peaks.[17][18]

-

Precise peak positions are used to calculate the lattice parameters at each temperature. The change in lattice parameters with temperature is then used to determine the thermal expansion coefficients along different crystal axes.[5][9]

-

Visualizations: Workflows and Processes

Caption: Experimental workflow for assessing the .

References

- 1. The Role of Yttrium Oxide in Advanced Ceramics [stanfordmaterials.com]

- 2. Yttria Oxide Ceramic | CoorsTek Technical Ceramics [coorstek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal expansion and high-temperature phase transformation of the yttrium silicate Y2SiO5 | Journal of Materials Research | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 9. Anisotropic thermal expansion in yttrium silicate | Journal of Materials Research | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. The effects of crystal structure on the chemical durability of yttrium disilicate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Yttrium Oxo-orthosilicate (Y₂O(SiO₄))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium oxo-orthosilicate (Y₂O(SiO₄), also commonly written as Y₂SiO₅) is an inorganic crystalline material that has garnered significant interest for its potential applications in various technological fields, including as a host material for phosphors and scintillators. A fundamental understanding of its electronic band structure is crucial for tailoring its optical and electronic properties for specific applications. This guide provides a comprehensive overview of the core electronic properties of Y₂O(SiO₄), detailing its crystal structure, electronic band gap, density of states, and the computational methods employed in their determination. The potential relevance for drug development professionals may lie in the use of Y₂O(SiO₄)-based nanoparticles as bio-imaging agents or carriers, where their electronic properties would influence their luminescent behavior and interaction with biological systems.

Crystal Structure

Y₂O(SiO₄) crystallizes in a monoclinic structure belonging to the C2/c space group.[1] The unit cell contains two inequivalent yttrium (Y³⁺) sites and one silicon (Si⁴⁺) site. The silicon atoms are tetrahedrally coordinated to four oxygen atoms, forming isolated [SiO₄]⁴⁻ anionic groups, which is characteristic of an orthosilicate.[2][3] The yttrium ions are coordinated to six or seven oxygen atoms, forming a complex three-dimensional network.[4] This arrangement of atoms and the specific bond lengths and angles ultimately determine the electronic band structure of the material.

Table 1: Crystallographic Data for Y₂O(SiO₄)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c (No. 15) | [1] |

| Lattice Parameters | a = 10.41 Å, b = 6.721 Å, c = 12.49 Å | [5] |

| β = 102.67° | [5] |

Electronic Band Structure and Density of States

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In Y₂O(SiO₄), a large energy gap separates the filled valence bands from the empty conduction bands, making it an insulator.

Band Gap

Theoretical calculations based on Density Functional Theory (DFT) have been instrumental in determining the band gap of Y₂O(SiO₄). The calculated band gap values are in good agreement across different studies, indicating a wide-band-gap material.

Table 2: Calculated Electronic Band Gap of Y₂O(SiO₄)

| Method | Band Gap (eV) | Type | Reference |

| Local Density Approximation (LDA) | 4.82 | Direct | [4] |

| Materials Project (DFT) | 4.77 | - | [6] |

It is important to note that calculations based on the Local Density Approximation (LDA) are known to underestimate the band gap of insulators.[4] Therefore, the actual experimental band gap may be somewhat larger. The calculated band structure indicates that the top of the valence band and the bottom of the conduction band both occur at the Γ point in the Brillouin zone, making it a direct band gap material.[4]

Density of States (DOS)

The density of states (DOS) provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further decomposes the total DOS into contributions from each atomic orbital, offering insights into the nature of chemical bonding.

In Y₂O(SiO₄), the valence band is primarily composed of the O 2p orbitals, with some contribution from Y 4p and Si 3p orbitals. The conduction band is mainly formed by the Y 4d and Si 3s orbitals.[4] The distinct separation of these bands confirms the ionic insulating nature of the material.

Experimental and Computational Protocols

The electronic band structure of Y₂O(SiO₄) has been primarily investigated through ab initio computational methods.

Computational Methodology: Density Functional Theory (DFT)

The most common theoretical framework for calculating the electronic structure of materials is Density Functional Theory (DFT).

-

Crystal Structure Input : The calculations begin with the experimentally determined or theoretically optimized crystal structure of Y₂O(SiO₄), including lattice parameters and atomic positions.

-

Choice of Exchange-Correlation Functional : A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. For Y₂O(SiO₄), the Local Density Approximation (LDA) has been employed.[4]

-

Basis Set Selection : The electronic wavefunctions are expanded in a set of basis functions. The Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) method utilizes a basis of localized atomic orbitals.[4]

-

Self-Consistent Field (SCF) Calculation : An iterative procedure is used to solve the Kohn-Sham equations of DFT until a self-consistent solution for the electron density and effective potential is reached.

-

Band Structure and DOS Calculation : Once the self-consistent solution is obtained, the electronic band structure along high-symmetry directions in the Brillouin zone and the density of states are calculated.

Conclusion

This technical guide has provided a detailed overview of the electronic band structure of yttrium oxo-orthosilicate (Y₂O(SiO₄)). The material is a wide, direct band gap insulator with a valence band dominated by O 2p states and a conduction band primarily composed of Y 4d states. The presented quantitative data, derived from first-principles calculations, offers a solid foundation for understanding the fundamental electronic properties of this material. For researchers and scientists, this information is critical for designing and optimizing Y₂O(SiO₄)-based materials for applications in lighting, scintillators, and potentially as luminescent probes in biomedical imaging, which may be of interest to drug development professionals exploring novel diagnostic and therapeutic platforms. Further experimental validation of the theoretical findings would be beneficial for a more complete picture of the electronic structure.

References

An In-depth Technical Guide to the Optical Properties of Yttrium Oxide Silicate

For Researchers, Scientists, and Drug Development Professionals

Yttrium oxide silicate (Y₂SiO₅), commonly known as YSO, is a crystalline material of significant interest across various scientific and technological domains due to its exceptional optical and physical properties. As a host material for rare-earth ions, YSO exhibits remarkable luminescence and scintillation characteristics, making it a critical component in applications ranging from solid-state lasers and scintillators for medical imaging to quantum information processing. This guide provides a comprehensive overview of the core optical properties of yttrium oxide silicate, detailed experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Core Optical Properties

Yttrium oxide silicate is a monoclinic biaxial crystal. Its atomic structure provides two distinct crystallographic sites for the yttrium (Y³⁺) ions, which can be readily substituted by various rare-earth dopants. This doping capability is central to tailoring the material's optical characteristics for specific applications.

Refractive Index and Transparency: YSO is transparent over a broad spectral range, from the ultraviolet to the mid-infrared. The refractive index of undoped Y₂SiO₅ at 632.8 nm is approximately nα = 1.782, nβ = 1.785, and nγ = 1.806[1]. Doping with other elements can slightly alter these values. For instance, multicomponent silicate glasses containing Y₂O₃ have shown an increase in refractive index with higher Y₂O₃ concentration[2].

Luminescence and Scintillation: When doped with rare-earth elements such as Cerium (Ce³⁺), Erbium (Er³⁺), or Terbium (Tb³⁺), YSO exhibits strong luminescence. Ce-doped YSO is a well-known scintillator, emitting light when exposed to high-energy radiation, with a peak emission around 420 nm[3][4][5]. This property is crucial for its use in detectors for medical imaging, particularly in Positron Emission Tomography (PET) scanners[3][5]. Er³⁺-doped YSO is notable for its applications in the telecommunications band around 1.5 µm, where it can be used for optical signal processing and memory[6]. The luminescence properties, including emission wavelengths and decay times, are highly dependent on the specific dopant and its concentration[7][8].

Quantitative Optical Data Summary

The following tables summarize the key quantitative optical and physical properties of yttrium oxide silicate, with a focus on the commonly used Ce-doped variant.

Table 1: General and Optical Properties of Y₂SiO₅

| Property | Value | References |

| Crystal System | Monoclinic | [4][9] |

| Space Group | C2/c | [9] |

| Density | 4.44 - 4.5 g/cm³ | [1][3] |

| Melting Point | ~2070 °C (2343 K) | [1] |

| Refractive Index (at 632.8 nm) | nα = 1.782, nβ = 1.785, nγ = 1.806 | [1] |

| Hygroscopic | No | [3][5] |

Table 2: Scintillation Properties of Ce-doped Y₂SiO₅ (YSO:Ce)

| Property | Value | References |

| Emission Peak | 420 nm | [3][4][5] |

| Decay Time | 50 - 70 ns | [3][10] |

| Light Yield | ~10,000 - 18,000 photons/MeV | [3][5] |

| Effective Atomic Number (Z) | 39 | [3][5] |

Experimental Protocols

The synthesis and characterization of high-quality yttrium oxide silicate are crucial for its application. The following sections detail the methodologies for crystal growth and optical property analysis.

Synthesis of Y₂SiO₅ Single Crystals via the Czochralski Method

The Czochralski method is a widely used technique for producing large, high-quality single crystals of YSO.

1. Starting Materials:

-

High-purity (>99.99%) yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂) powders.

-

Dopant oxide (e.g., CeO₂) in the desired concentration.

2. Melt Preparation:

-

The starting powders are stoichiometrically mixed and pressed into a crucible, typically made of iridium.

-

The crucible is placed in a Czochralski furnace and heated inductively under a controlled atmosphere (e.g., nitrogen or argon) to a temperature above the melting point of YSO (~2070 °C) to form a homogeneous melt.

3. Crystal Pulling:

-

A seed crystal of YSO is lowered to touch the surface of the melt.

-

The seed is slowly pulled upwards while being rotated. The melt solidifies on the seed, and the crystal grows with the same crystallographic orientation.

-

The pulling and rotation rates are carefully controlled to maintain a constant crystal diameter.

4. Cooling:

-

After the crystal has reached the desired length, it is slowly withdrawn from the melt and cooled to room temperature over several hours to prevent thermal shock and cracking.

Characterization of Optical Properties

1. Photoluminescence Spectroscopy:

-

Objective: To determine the emission and excitation spectra of the YSO crystal.

-

Instrumentation: A fluorescence spectrophotometer equipped with a high-intensity light source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

-

Procedure:

-

A polished sample of the YSO crystal is placed in the sample holder.

-

For emission spectra, the sample is excited at a fixed wavelength, and the emitted light is scanned over a range of wavelengths.

-

For excitation spectra, the emission is monitored at a fixed wavelength while the excitation wavelength is scanned.

-

Lifetime measurements can be performed using a pulsed light source (e.g., a laser) and time-resolved detection.

-

2. Absorption/Transmission Spectroscopy:

-

Objective: To measure the transparency range and identify absorption bands.

-

Instrumentation: A UV-Vis-NIR spectrophotometer.

-

Procedure:

-

A thin, polished sample of the YSO crystal is prepared.

-

The spectrophotometer measures the intensity of light transmitted through the sample as a function of wavelength.

-

The absorption coefficient can be calculated from the transmission data using the Beer-Lambert law.

-

Visualizations

The following diagrams illustrate key processes and relationships related to the study of yttrium oxide silicate.

Caption: Experimental workflow for YSO synthesis and characterization.

Caption: Scintillation mechanism in Cerium-doped YSO.

References

- 1. Crystal: Yttrium Orthosilicate - Y2SiO5 - SurfaceNet [surfacenet.de]

- 2. mdpi.com [mdpi.com]

- 3. YSO(Ce) Scintillator Crystal, Scintillation Crystal Materials, Cerium doped Silicate Yttrinm YSO(Ce) [shalomeo.com]

- 4. YSO | Scintillation Crystal | X-Z LAB [x-zlab.com]

- 5. YSO Crystalï¼YSO Scintillation Crystal [ebocrystal.com]

- 6. repository.usfca.edu [repository.usfca.edu]

- 7. Optica Publishing Group [opg.optica.org]

- 8. researchgate.net [researchgate.net]

- 9. YSO | Defense.flir.com [defense.flir.com]

- 10. YSO(ce) Crystal, Scintillators of YSO(ce) [epic-crystal.com]

historical development of yttrium silicate research

An In-depth Technical Guide to the Historical Development of Yttrium Silicate Research

Introduction

The journey of yttrium silicate research is a compelling narrative that mirrors the broader advancement of materials science. It begins with the discovery of its constituent element, yttrium, and evolves into the sophisticated engineering of materials for cutting-edge applications. Yttrium, a silvery-metallic transition metal, was first identified as a new "earth" (oxide) called yttria in 1794 by Johan Gadolin from a mineral found in a quarry in Ytterby, Sweden.[1][2][3] The impure metal was first isolated in 1828 by Friedrich Wöhler.[1][3] While yttrium itself found early uses in alloys and as a deoxidizer, its combination with silicon to form yttrium silicates unlocked a new realm of possibilities, leading to the development of critical components for lighting, medical imaging, and high-temperature protective coatings.

This guide provides a technical overview of the , tracing its path from fundamental phase discovery to the refinement of synthesis protocols and the expansion of its applications. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile class of ceramic materials.

Early Research and Discovery of Crystalline Phases

The foundational research on yttrium silicates centered on understanding the Y₂O₃-SiO₂ phase diagram, which delineates the stable crystalline compounds that form at different compositions and temperatures.[4][5] Early studies identified two primary stable compounds: yttrium monosilicate (Y₂SiO₅) and yttrium disilicate (Y₂Si₂O₇).[4][6] Subsequent research revealed a complex system of polymorphs for each, each with distinct crystal structures and properties.

Yttrium Monosilicate (Y₂SiO₅)

Yttrium monosilicate, often referred to as YSO, is known to exist in at least two crystallographic forms:

-

X1-Y₂SiO₅: A low-temperature, monoclinic phase.

-

X2-Y₂SiO₅: A high-temperature, monoclinic phase with the C2/c space group.[7][8]

The X2 phase is of particular interest for many applications due to its favorable luminescent properties when doped with rare-earth elements.[8][9][10] In the X2-Y₂SiO₅ structure, yttrium ions (Y³⁺) occupy two distinct crystallographic sites with coordination numbers of six and seven, while silicon is found in tetrahedral [SiO₄]⁴⁻ units.[7]

Yttrium Disilicate (Y₂Si₂O₇)

Yttrium disilicate (YDS) exhibits a greater degree of polymorphism, with at least four stable phases identified, each forming at progressively higher temperatures.[11]

-

α-Y₂Si₂O₇ (alpha): The low-temperature phase.

-

β-Y₂Si₂O₇ (beta): Forms from the alpha phase at approximately 1225 °C.[11] Its structure consists of [Si₂O₇]⁶⁻ groups.[11]

-

γ-Y₂Si₂O₇ (gamma): Forms from the beta phase at around 1445 °C.[11]

-

δ-Y₂Si₂O₇ (delta): The highest temperature crystalline phase, forming from the gamma phase at 1535 °C.[11]

These phase transformations are crucial in determining the material's properties and performance, particularly in high-temperature applications like thermal barrier coatings.

Evolution of Synthesis Methods and Experimental Protocols

The method used to synthesize yttrium silicates profoundly influences their phase purity, crystallinity, particle size, and morphology, which in turn dictate their functional properties. Research has progressed from high-temperature solid-state reactions to more sophisticated wet-chemical routes that offer better control over the final product.

Solid-State Reaction

This is the traditional and most straightforward method for preparing polycrystalline yttrium silicates. It involves mechanically mixing stoichiometric amounts of precursor powders, typically yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂), followed by repeated high-temperature calcination (often >1200 °C) for extended periods.

Experimental Protocol: Solid-State Synthesis of Y₂SiO₅:Ce³⁺

-

Precursor Mixing: Stoichiometric amounts of high-purity Y₂O₃, SiO₂, and a cerium source (e.g., CeO₂) are weighed. A small amount of a flux material like BaF₂ may be added to promote grain growth and crystallization at lower temperatures.

-

Grinding: The powders are intimately mixed by grinding in an agate mortar with a pestle, often using a solvent like ethanol to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina crucible and heated in a high-temperature furnace. The calcination is typically performed in a weakly reducing atmosphere (e.g., a mixture of N₂ and H₂) to ensure the cerium is in the desired Ce³⁺ valence state. A common heating profile is 1200-1400 °C for 4-6 hours.

-

Cooling and Pulverization: The furnace is cooled to room temperature, and the resulting sintered cake is crushed and pulverized to obtain the final phosphor powder.

Sol-Gel Synthesis

The sol-gel method offers superior mixing of precursors at the atomic level, leading to higher purity, better homogeneity, and significantly lower crystallization temperatures compared to the solid-state method.[12]

Experimental Protocol: Sol-Gel Synthesis of Y₂Si₂O₇ [12]

-

Precursor Solution: Yttrium nitrate hexahydrate [Y(NO₃)₃·6H₂O] is dissolved in deionized water. Tetraethyl orthosilicate (TEOS), the silicon precursor, is separately mixed with ethanol.

-

Hydrolysis and Sol Formation: The yttrium nitrate solution is added dropwise to the TEOS solution under vigorous stirring. A small amount of nitric acid is often added to catalyze the hydrolysis of TEOS.

-

Gelation: The resulting sol is stirred for several hours until it becomes a viscous, transparent gel as a three-dimensional oxide network forms.

-

Drying: The wet gel is dried in an oven at 80-120 °C for 24 hours to remove water and residual organic solvents, resulting in a xerogel.

-

Calcination: The dried xerogel powder is calcined in a furnace at temperatures ranging from 1100 °C to 1500 °C for 2 hours to crystallize the desired yttrium disilicate phase (YDS).[12]

Co-precipitation and Combustion Methods

Precipitation techniques involve dissolving yttrium and silicon precursors in a solution and then adding a precipitating agent (e.g., urea, ammonium oxalate) to form an insoluble precursor compound.[8][10] This precursor is then filtered, dried, and calcined.

Combustion synthesis is a variation where the precursor mixture also includes an organic fuel (e.g., urea, glycine).[13] Upon heating, the mixture undergoes a rapid, self-sustaining exothermic reaction, producing a fine, crystalline powder in a single step.

Experimental Protocol: Gel-Combustion Synthesis of Y₂SiO₅:Ce,Tb [13]

-

Precursor Solution: Yttrium nitrate, cerium nitrate, and terbium nitrate are dissolved in a minimal amount of deionized water.

-

Fuel Addition: An organic fuel, such as glutamic acid or aspartic acid, is added to the nitrate solution.[13] TEOS is added as the silicon source.

-

Gel Formation: The solution is heated on a hot plate at around 250 °C. The solution dehydrates and transforms into a viscous, transparent gel.

-

Combustion: Upon further heating, the gel auto-ignites, undergoing a rapid, smoldering combustion process that lasts for a few minutes. The reaction produces a voluminous, foamy, and crystalline ash.

-

Post-Annealing: The as-synthesized ash may be further annealed at a higher temperature (e.g., 1000-1200 °C) to improve crystallinity and phase purity.

Historical Development of Key Applications

The unique properties of yttrium silicates have driven their adoption in several high-technology fields.

Phosphors and Scintillators

The most significant historical application of yttrium silicates is in luminescent materials. Doping the yttrium silicate host lattice with rare-earth ions like Cerium (Ce³⁺), Europium (Eu³⁺), and Terbium (Tb³⁺) creates highly efficient phosphors.

-

Early Developments (CRT Displays): Yttrium-based phosphors, particularly yttrium oxide and later silicates doped with europium, were instrumental in the development of color television.[1] They provided the vibrant red color that was previously difficult to achieve.

-

Fluorescent Lighting and LEDs: Y₂SiO₅:Ce³⁺ is a highly efficient blue-emitting phosphor.[8][9][14] Its broad emission band under UV excitation made it a candidate for fluorescent lamps and later as a component in white light-emitting diodes (WLEDs). The ability to co-dope with other ions, like Tb³⁺, allows for color tuning from blue to green.[13]